Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-
CAS No.: 189366-67-4
Cat. No.: VC16032377
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- - 189366-67-4](/images/structure/VC16032377.png)
Specification
CAS No. | 189366-67-4 |
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Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | 1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene |
Standard InChI | InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3 |
Standard InChI Key | GIHXAFIUXXGQID-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)COCC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene, reflects its core structure:
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Benzene backbone: Provides aromatic stability.
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Methoxy group (-OCH): At the 1-position, contributing electron-donating effects.
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(2-Methyl-2-propenyl)oxymethyl side chain: A methyl-substituted allyl ether group at the 4-position, introducing steric bulk and potential sites for electrophilic addition .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 192.25 g/mol | |
XLogP3-AA | 2.8 | |
Rotatable Bond Count | 5 | |
Topological Polar Surface Area | 18.5 Ų |
Spectral Data and Structural Confirmation
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NMR & MS: While explicit spectral data are unavailable in public databases, the allyl ether group () would show characteristic -NMR signals at δ 5.2–5.8 ppm (allylic protons) and δ 1.7 ppm (methyl group) .
Synthesis and Reactivity
Synthetic Routes
The compound is likely synthesized via Williamson etherification:
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Substrate Preparation: 4-Hydroxymethylanisole reacts with 2-methyl-2-propenyl bromide in the presence of a base (e.g., KCO).
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Ether Bond Formation: Nucleophilic displacement of bromide by the hydroxymethyl group’s oxygen .
Reaction Scheme:
Reactivity Profile
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Allyl Ether Rearrangement: The propenyl group may undergo Claisen or Cope rearrangements under thermal conditions.
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Radical Polymerization: The methylpropenyl moiety could participate in polymerization reactions, forming polyether derivatives .
Parameter | Value | Model Used |
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Bioconcentration Factor | 112 L/kg | EPI Suite v4.11 |
Aquatic Toxicity (LC50) | 4.6 mg/L (Fish) | ECOSAR v2.0 |
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